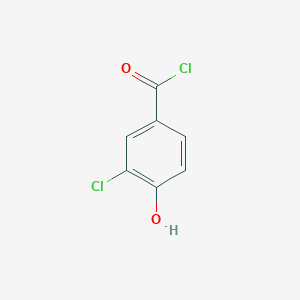

3-Chloro-4-hydroxybenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-hydroxybenzoyl chloride is a useful research compound. Its molecular formula is C7H4Cl2O2 and its molecular weight is 191.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-Chloro-4-hydroxybenzoyl chloride in laboratory settings?

The compound is typically synthesized via chlorination of 3-chloro-4-hydroxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous solvents like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) may accelerate the reaction by activating the carbonyl group. The reaction is conducted under reflux, followed by solvent removal under vacuum to isolate the product . If the hydroxyl group is susceptible to side reactions, temporary protection (e.g., using acetyl or tert-butyldimethylsilyl groups) may be required before chlorination .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., aromatic protons adjacent to Cl and hydroxyl groups) and confirm the presence of the acyl chloride moiety.

- IR Spectroscopy : A strong carbonyl stretch (~1750 cm⁻¹) and O–H stretch (~3200 cm⁻¹, if unprotected) are diagnostic.

- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 191.01) and fragmentation patterns confirm molecular weight and structure .

- Elemental Analysis : Validates purity and stoichiometry of Cl and O .

Q. What safety precautions are essential when handling this compound?

The compound is moisture-sensitive and corrosive. Key precautions include:

- Using anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Wearing impervious gloves, goggles, and lab coats to avoid skin/eye contact.

- Storing in airtight, glass containers at 2–8°C, away from bases and nucleophiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Variables to test include:

- Chlorinating Agent : SOCl₂ (cost-effective) vs. oxalyl chloride (milder, fewer side reactions).

- Solvent : Polar aprotic solvents (DCM) vs. non-polar (toluene) to balance reactivity and solubility.

- Catalyst : DMF (0.1–1 mol%) to enhance acyl chloride formation.

- Temperature : Reflux (40–60°C) vs. room temperature (for heat-sensitive substrates). Systematic Design of Experiments (DoE) can identify interactions between variables .

Q. What strategies resolve discrepancies in reported yields when using different chlorinating agents?

Contradictions often arise from impurities in starting materials, incomplete reactions, or side reactions (e.g., hydroxyl group oxidation). Mitigation steps:

- Purity Analysis : Use HPLC or GC-MS to verify starting material and product purity.

- Reaction Monitoring : In situ FTIR or TLC to track acyl chloride formation.

- Post-Reaction Quenching : Rapid removal of excess SOCl₂ via distillation reduces byproducts .

Q. How does this compound’s reactivity vary under different conditions?

- Hydrolysis : Reacts rapidly with water to form 3-chloro-4-hydroxybenzoic acid. Kinetic studies in buffered solutions (pH 2–10) reveal pH-dependent degradation rates .

- Nucleophilic Substitution : The acyl chloride reacts with amines (e.g., aniline) to form amides, while the hydroxyl group can undergo esterification or etherification. Competing pathways require selective protection strategies .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations simulate charge distribution, identifying electrophilic sites (e.g., carbonyl carbon) and nucleophilic sites (hydroxyl oxygen). Molecular dynamics models predict solvation effects and transition states for reactions like esterification .

Q. What experimental approaches assess the compound’s potential bioactivity?

- Enzyme Inhibition Assays : Test interactions with serine hydrolases or proteases via covalent bonding (e.g., acyl-enzyme intermediate formation).

- Cytotoxicity Screening : Evaluate IC₅₀ values in cancer cell lines using MTT assays.

- Structural Analogs : Compare activity with derivatives (e.g., 3-Chloro-4-fluorobenzoyl chloride) to establish structure-activity relationships .

Q. What challenges arise in purity assessment, and how are they addressed?

Common issues:

- Hydrolysis Products : Trace moisture generates benzoic acid derivatives. Karl Fischer titration monitors water content.

- Residual Solvents : Headspace GC-MS detects DCM or toluene remnants.

- Byproducts : Preparative HPLC isolates impurities for NMR identification .

Q. How can the compound’s environmental impact be evaluated?

Properties

CAS No. |

59595-94-7 |

|---|---|

Molecular Formula |

C7H4Cl2O2 |

Molecular Weight |

191.01 g/mol |

IUPAC Name |

3-chloro-4-hydroxybenzoyl chloride |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H |

InChI Key |

LCWGNQGMIMCZJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.